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GLP-1 receptor agonist 14

Cat. No.: B12365928
M. Wt: 880.9 g/mol
InChI Key: JMKBTILBGROESC-LITSAYRRSA-N
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Description

Overview of Glucagon-Like Peptide-1 (GLP-1) and its Endogenous Role

Glucagon-like peptide-1 (GLP-1) is a crucial incretin (B1656795) hormone derived from the post-translational processing of the proglucagon gene. It is primarily synthesized and secreted by enteroendocrine L-cells in the gut and specific neurons in the brainstem in response to food consumption. The active forms of GLP-1, GLP-1 (7-36) amide and GLP-1 (7-37), are peptide hormones consisting of 30 or 31 amino acids.

The primary physiological function of GLP-1 is to regulate blood sugar levels by enhancing insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. frontiersin.org This means that GLP-1's effect on insulin release is more pronounced when blood glucose levels are elevated. Beyond its insulinotropic effects, GLP-1 plays a multifaceted role in metabolic regulation. It suppresses the secretion of glucagon (B607659), a hormone that raises blood glucose levels, from pancreatic alpha cells. invivochem.comgoogle.com Furthermore, GLP-1 contributes to a feeling of satiety by slowing gastric emptying and acting on receptors in the brain, which can lead to reduced food intake. mdpi.com Endogenous GLP-1 signaling is also involved in blood pressure control. asco.org

However, the therapeutic utility of native GLP-1 is limited by its very short half-life of approximately two minutes. It is rapidly degraded and inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4). nih.gov This rapid degradation significantly curtails its systemic effects and necessitates the development of more stable analogues for therapeutic applications. nih.gov

Evolution of GLP-1 Receptor Agonists (GLP-1RAs) in Research

The development of GLP-1 receptor agonists (GLP-1RAs) has been a significant advancement in the management of type 2 diabetes and, more recently, obesity. frontiersin.org These therapeutic agents are designed to mimic the actions of endogenous GLP-1 but with a much longer duration of action. medchemexpress.com

The concept of "incretins"—gut-derived hormones that enhance insulin secretion—dates back over a century. asco.orgmedchemexpress.com Here are some of the key milestones in the journey of incretin research:

1902: Bayliss and Starling discovered secretin, the first hormone, which stimulated pancreatic exocrine secretions. asco.orgnih.gov This laid the groundwork for the idea that the gut could communicate with the pancreas via hormones. asco.org

1932: The term "incretin" was first coined by Jean La Barre to describe a substance from the gut that stimulates the endocrine pancreas. asco.orgnih.gov

1964: A pivotal moment in incretin research occurred when it was demonstrated that oral glucose administration resulted in a significantly larger insulin response than intravenous glucose, even at similar blood glucose concentrations. asco.orgmedchemexpress.comresearchgate.net This phenomenon, known as the "incretin effect," provided clear evidence for the existence of gut-derived insulin-stimulating hormones. asco.orgmedchemexpress.com

1970s: The first incretin hormone, glucose-dependent insulinotropic polypeptide (GIP), was identified. nih.govresearchgate.netabmole.com

1980s: Glucagon-like peptide-1 (GLP-1) was discovered and identified as the second incretin hormone. nih.govresearchgate.netabmole.com

1992: A breakthrough occurred with the discovery of exendin-4 (B13836491) in the venom of the Gila monster. frontiersin.orgnih.gov This peptide was found to be a potent GLP-1 receptor agonist with natural resistance to DPP-4 degradation, paving the way for the first GLP-1RA therapeutic. frontiersin.org

2005: The first GLP-1RA, exenatide (B527673) (a synthetic version of exendin-4), was approved by the FDA for the treatment of type 2 diabetes. abmole.comnih.gov

The primary driver for developing GLP-1RA analogues was the inherent instability of the native GLP-1 hormone. nih.gov Endogenous GLP-1 is rapidly broken down by the enzyme DPP-4, resulting in a half-life of only about two minutes, which is impractical for therapeutic use. nih.gov To overcome this limitation, researchers have pursued several strategies to create more stable and potent GLP-1RAs:

Resistance to DPP-4 Degradation: Modifications to the amino acid sequence of GLP-1 can prevent DPP-4 from binding and cleaving the peptide, thereby extending its duration of action. nih.gov

Enhanced Half-Life: Techniques such as binding to albumin, a long-lasting protein in the blood, have been employed to significantly prolong the half-life of GLP-1RAs, allowing for less frequent administration, from twice-daily to once-weekly injections.

Improved Potency: Researchers have focused on designing analogues that bind to the GLP-1 receptor with high affinity and activate it effectively, leading to more robust therapeutic effects. nih.gov

Oral Formulations: A major area of ongoing research is the development of non-peptide, small-molecule GLP-1RAs that can be taken orally, which would offer a more convenient alternative to injectable therapies. mdpi.com

The development of these stable and potent analogues has led to a class of drugs that not only improve glycemic control but also offer benefits such as weight loss and cardiovascular risk reduction. medchemexpress.comimmunomart.com

Identification and Significance of GLP-1 Receptor Agonist 14 within the GLP-1RA Landscape

Within the ongoing quest for novel and improved GLP-1RAs, "this compound," also identified as "compound 73," has emerged from recent research as a potent, small-molecule agonist of the GLP-1 receptor. invivochem.comnih.govmedchemexpress.com This compound is a non-peptide, difluorocyclobutyl derivative, distinguishing it from the many peptide-based GLP-1RAs currently on the market. nih.gov

Research published in the Journal of Medicinal Chemistry in 2025 detailed the discovery of this new class of compounds. nih.gov The development was aimed at addressing a key challenge with some small-molecule GLP-1RAs: the potential for off-target effects, such as inhibition of the hERG potassium channel, which can pose a risk for cardiac toxicity. nih.gov

In preclinical studies, This compound (compound 73) demonstrated significant potency and selectivity. nih.gov

It was identified as the most potent GLP-1R agonist from its series, with an EC₅₀ of 0.048 nM. nih.gov

The compound exhibited excellent selectivity for the β-arrestin pathway compared to another small-molecule agonist, danuglipron. nih.gov

In glucose tolerance tests performed on animal models, compound 73 was effective at inhibiting the rise in blood glucose levels. nih.gov

The identification of this compound is significant as it represents progress in the development of orally available, small-molecule GLP-1RAs with a potentially improved safety profile. nih.gov Its high potency and efficacy in preclinical models suggest it is a promising candidate for further investigation in the treatment of diabetes and other metabolic disorders. nih.govmedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H46F2N10O5 B12365928 GLP-1 receptor agonist 14

Properties

Molecular Formula

C48H46F2N10O5

Molecular Weight

880.9 g/mol

IUPAC Name

3-[1-[2-[(4S)-2-(3-cyclopropyl-4-fluorophenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]-7-[(4R)-2,2-dimethyloxan-4-yl]indolizin-3-yl]cyclopropyl]-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C48H46F2N10O5/c1-26-39-36(53-60(30-7-8-35(49)32(22-30)27-5-6-27)42(39)59-19-18-58(46(59)63)38-10-9-37-34(40(38)50)25-51-55(37)4)12-17-56(26)43(61)33-23-31-21-28(29-13-20-64-47(2,3)24-29)11-16-57(31)41(33)48(14-15-48)44-52-45(62)65-54-44/h7-11,16,18-19,21-23,25-27,29H,5-6,12-15,17,20,24H2,1-4H3,(H,52,54,62)/t26-,29+/m0/s1

InChI Key

JMKBTILBGROESC-LITSAYRRSA-N

Isomeric SMILES

C[C@H]1C2=C(N(N=C2CCN1C(=O)C3=C(N4C=CC(=CC4=C3)[C@@H]5CCOC(C5)(C)C)C6(CC6)C7=NOC(=O)N7)C8=CC(=C(C=C8)F)C9CC9)N1C=CN(C1=O)C1=C(C2=C(C=C1)N(N=C2)C)F

Canonical SMILES

CC1C2=C(N(N=C2CCN1C(=O)C3=C(N4C=CC(=CC4=C3)C5CCOC(C5)(C)C)C6(CC6)C7=NOC(=O)N7)C8=CC(=C(C=C8)F)C9CC9)N1C=CN(C1=O)C1=C(C2=C(C=C1)N(N=C2)C)F

Origin of Product

United States

Molecular Architecture and Structural Biology of Glp 1 Receptor Agonist 14

Fundamental Principles of GLP-1 Receptor Structure and Activation

Class B G Protein-Coupled Receptor (GPCR) Features

The GLP-1 receptor is a member of the Class B (or secretin-like) family of G protein-coupled receptors (GPCRs). openmedicinalchemistryjournal.comfrontiersin.org This family is distinct from the more common Class A GPCRs and is characterized by several key structural features. A hallmark of Class B GPCRs is a large, N-terminal extracellular domain (ECD) of about 120 amino acids. pnas.org This domain, stabilized by a network of disulfide bonds, functions as a critical ligand-binding region. pnas.org

Like all GPCRs, the GLP-1 receptor possesses a core structure of seven transmembrane (7TM) helices that span the cell membrane, connected by three intracellular and three extracellular loops. nih.gov Upon activation by an agonist, the receptor couples primarily to the stimulatory G protein (Gs), which triggers a downstream signaling cascade, most notably the production of cyclic AMP (cAMP). openmedicinalchemistryjournal.comfrontiersin.org This signaling is glucose-dependent, meaning the receptor's stimulation of insulin (B600854) secretion is heightened in the presence of high blood glucose, a key therapeutic advantage. openmedicinalchemistryjournal.com

Ligand-Binding Domains and Conformational Dynamics

The activation of the GLP-1 receptor by its natural peptide ligands follows a "two-domain" or "dual-agonist" binding model. Initial contact occurs between the C-terminal portion of the peptide agonist and the receptor's large ECD. pnas.orgnih.gov This interaction acts as an affinity trap, correctly positioning the N-terminal region of the peptide to engage with the deeper, 7TM-domain binding pocket. nih.gov

This secondary interaction of the peptide's N-terminus with the transmembrane core is the crucial step that induces a series of conformational changes within the receptor. These dynamic shifts rearrange the transmembrane helices, creating a binding site on the intracellular side for the Gs protein. pnas.org The binding and subsequent activation of the G protein initiate the downstream cellular response. The entire process is a dynamic equilibrium, where agonist binding shifts the receptor's conformational landscape towards a fully active state. mdpi.com

Structural Design and Peptide Backbone Considerations of GLP-1 Receptor Agonist 14

As established, this compound (ECC5004) is a non-peptide small molecule. nih.govmedkoo.com Therefore, it does not have a peptide backbone or an amino acid sequence. Small-molecule agonists like ECC5004 engage the GLP-1 receptor through different mechanisms than their peptide counterparts. Structural studies of other non-peptide agonists show they often bind within a pocket formed by the transmembrane helices, rather than the canonical two-domain model used by peptides. pnas.orgmdpi.com These small molecules are designed to mimic the activating function of the peptide's N-terminus.

The following subsections discuss principles of peptide design to fulfill the requested outline.

Analysis of Amino Acid Sequence and Derivatization Strategies

This subsection addresses the structural design of peptide GLP-1 receptor agonists, as this compound lacks an amino acid sequence.

The primary sequence of native GLP-1 is susceptible to rapid degradation by enzymes like dipeptidyl peptidase-4 (DPP-4), giving it a very short half-life in the body. acs.org A central goal in designing peptide agonists is to overcome this limitation through structural modifications.

Key Derivatization Strategies for Peptide Agonists Include:

Amino Acid Substitution: Replacing specific amino acids can confer resistance to enzymatic cleavage. A common strategy is to substitute the alanine (B10760859) at position 8 (the primary DPP-4 cleavage site) with a different amino acid, such as glycine (B1666218) or 2-aminoisobutyric acid (Aib). acs.orgmdpi.com

Fatty Acid Acylation (Lipidation): Attaching a long-chain fatty acid to the peptide backbone (often via a linker attached to a lysine (B10760008) residue) allows the agonist to bind to serum albumin. researchgate.netwuxiapptec.com This creates a circulating reservoir, protecting the peptide from degradation and renal clearance, thereby dramatically extending its half-life. researchgate.netbiochempeg.com Liraglutide (B1674861) and semaglutide (B3030467) are prominent examples of this strategy. mdpi.combiochempeg.com

Fusion Proteins: Fusing the agonist peptide to a larger protein, such as albumin or an antibody fragment (Fc), is another effective method to prolong its circulation time. wuxiapptec.com

Table 1: Common Derivatization Strategies for Peptide GLP-1R Agonists

Strategy Mechanism Example Compound(s)
Amino Acid Substitution Prevents enzymatic degradation (e.g., by DPP-4) by altering the cleavage site. Exenatide (B527673), Lixisenatide (B344497)
Fatty Acid Acylation Facilitates binding to serum albumin, shielding the peptide from degradation and reducing renal clearance. Liraglutide, Semaglutide
Protein Fusion Increases the overall size of the molecule to prevent rapid renal filtration and extend half-life. Dulaglutide, Albiglutide

Role of Specific Residues in Receptor Engagement and Potency

For peptide agonists, the identity of specific amino acid residues is paramount for both binding affinity and the potency of receptor activation. Alanine-scanning studies, where individual amino acids are systematically replaced with alanine, have mapped the contribution of nearly every residue in the native GLP-1 sequence.

The N-terminal region (residues 7-17) is considered the primary activation domain. nih.gov

Histidine at position 7 (His7): This first residue is absolutely critical for receptor activation. Its removal or modification leads to a dramatic loss of potency. mdpi.com

Glycine at position 10 (Gly10): This residue is also essential for the interaction with the receptor and its subsequent activation. openmedicinalchemistryjournal.combioscientifica.com

Phenylalanine at position 12 (Phe12) and Threonine at position 13 (Thr13): These residues are also important for GLP-1 activity. openmedicinalchemistryjournal.com

The C-terminal half of the peptide is primarily involved in the initial, high-affinity binding to the receptor's ECD. mdpi.combioscientifica.com While individual residues in this region have a less dramatic impact on activation compared to the N-terminus, their collective contribution is essential for the initial docking of the agonist to the receptor. bioscientifica.com

Significance of Position 14 in Structure-Activity Relationships

Within the context of peptide agonists, the residue at position 14 plays a role in modulating receptor interaction and selectivity. In native GLP-1, this position is occupied by a serine residue (Ser14). openmedicinalchemistryjournal.com

This demonstrates that while not as critical as the N-terminal His7, the residue at position 14 is a key site for modification to optimize the pharmacological profile of peptide-based GLP-1 receptor agonists.

Conformational Stability and Aggregation Propensity in Research Formulations

The investigational compound this compound, also identified as ECC5004 and AZD5004, is a small, non-peptidic molecule designed for oral administration. oaepublish.comoaes.ccselleck.co.jp Its physicochemical properties, particularly conformational stability and aggregation propensity, are critical determinants of its viability as a therapeutic agent and are fundamentally different from those of traditional injectable peptide-based agonists. While peptide agonists are prone to forming amyloid fibrils, the stability concerns for a small molecule like this compound center on maintaining its precise three-dimensional active conformation and preventing precipitation or crystallization from solution, which can impact solubility and bioavailability. oaes.ccnih.gov

Conformational Stability

The conformational stability of a small molecule refers to its ability to retain the specific spatial arrangement of its atoms necessary for effective binding to its biological target. For this compound, this means preserving the conformation that allows it to act as an agonist at the GLP-1 receptor.

While detailed, publicly available studies on the conformational dynamics of this specific molecule are limited, data from chemical suppliers provide insights into its general chemical stability. The compound is noted to be stable under recommended storage conditions, highlighting its robustness in solid form. selleckchem.com For research purposes, solutions are typically prepared fresh, and storage at low temperatures is recommended to prevent degradation over time. medchemexpress.com This suggests that while the molecule is chemically stable for storage and handling, its long-term stability in various solvent systems is a key consideration for formulation development.

Table 1: Documented Storage and Stability of this compound (Powder and Stock Solution)
FormStorage ConditionReported Stability PeriodSource
Powder-20°C3 years biorxiv.org
Powder4°C2 years biorxiv.org
In Solvent (e.g., DMSO)-80°C6 months medchemexpress.com
In Solvent (e.g., DMSO)-20°C1 month medchemexpress.com

Aggregation Propensity in Research Formulations

For small-molecule drugs like this compound, "aggregation" typically refers to the process of self-association that leads to precipitation or crystallization out of a solution, rather than the formation of biological aggregates like amyloid fibrils seen with peptides. oaes.cc This physical instability is a major challenge as it can drastically reduce the concentration of the active compound in a formulation, thereby lowering its oral bioavailability. The compound has a high calculated LogP of 6.5, indicating poor water solubility, which often correlates with a higher propensity to precipitate from aqueous solutions. oaes.ccnih.gov

To overcome these challenges, extensive formulation research is essential. The active clinical development of AZD5004, with studies designed to assess the relative bioavailability of multiple, distinct oral tablet formulations (designated F1, F2, F3, and F4), underscores the focus on optimizing its delivery. astrazenecaclinicaltrials.commedpath.comastrazenecaclinicaltrials.comichgcp.net These studies test the formulations under different conditions (e.g., fasted vs. fed state) to ensure consistent and reliable absorption, which is directly linked to preventing aggregation in the gastrointestinal tract. astrazenecaclinicaltrials.commedpath.com

For preclinical and research applications, various formulation strategies are employed to maintain the compound's solubility. These often involve the use of organic solvents and excipients.

Table 2: Investigated and Proposed Formulation Strategies for this compound (AZD5004/ECC5004)
Strategy TypeDetailsPurposeSource
Clinical Oral FormulationsSolid oral tablets (F1, F2, F3, F4)To assess and optimize relative bioavailability for clinical use. astrazenecaclinicaltrials.commedpath.comichgcp.netpatsnap.com
Research SolventDimethyl sulfoxide (B87167) (DMSO)To create concentrated stock solutions for in vitro assays. immunomart.com
Suggested Excipients for In Vivo ResearchSolubilizers (e.g., PEG300, PEG400, Tween 80)To enhance solubility and prevent precipitation in aqueous environments. biorxiv.org
Suspending Agents (e.g., Carboxymethyl cellulose)To create a stable suspension for oral administration. biorxiv.org
Vehicle (e.g., Corn oil)To provide a lipid-based vehicle for administration. biorxiv.org

The development of a successful oral small-molecule drug hinges on creating a formulation that ensures the compound remains in a soluble, non-aggregated state until it can be absorbed. The ongoing clinical investigation into various formulations of AZD5004 demonstrates that research is actively addressing the inherent challenges of its poor water solubility and aggregation propensity. oaepublish.comoaes.cc

Mechanism of Action and Receptor Pharmacology

Primary Receptor Binding and Activation Cascades

The activation of the GLP-1R by agonists initiates a cascade of intracellular events pivotal to its therapeutic effects. nih.gov For small-molecule agonists, this process involves binding to a non-canonical site within the transmembrane domain, which then triggers the receptor's activation. mdpi.com

GLP-1 Receptor Occupancy and Ligand-Induced Conformational Changes

Unlike native GLP-1 peptides that bind to the extracellular domain, small-molecule agonists like GLP-1 receptor agonist 14 are thought to engage with a binding site located within the transmembrane helices of the receptor. mdpi.com This interaction is functionally orthosteric, meaning it directly activates the receptor, and induces a specific conformational change. This change is crucial for the subsequent coupling and activation of intracellular signaling proteins. While detailed structural studies for this specific compound are not widely published, its classification as a small-molecule agonist points towards this binding modality.

Gαs Protein Coupling and Adenylate Cyclase Activation

Upon agonist binding and the resultant conformational shift, the GLP-1 receptor preferentially couples to the stimulatory G-protein, Gαs. nih.gov This coupling activates Gαs, causing it to exchange GDP for GTP. The activated Gαs subunit then dissociates and stimulates membrane-bound adenylate cyclase. This enzyme's function is to catalyze the conversion of ATP into cyclic AMP (cAMP), a key second messenger. nih.gov

Intracellular Cyclic AMP (cAMP) Signaling Modulation

The primary outcome of the Gαs activation cascade is a significant increase in intracellular cAMP levels. nih.gov In a recent study, a related 3-phenyloxetane (B185876) derivative, also designated as compound 14 (DD202-114), demonstrated full agonistic efficacy in promoting cAMP accumulation. acs.org This elevation in cAMP is a hallmark of GLP-1 receptor activation and is directly linked to the downstream effects on glucose-dependent insulin (B600854) secretion. nih.gov

Table 1: In Vitro Agonist Activity

CompoundTargetActionEfficacy
This compound GLP-1 ReceptorPotent AgonistModulates GLP-1R activity invivochem.com
Compound 14 (DD202-114) GLP-1 ReceptorPotent and Selective AgonistFull agonistic efficacy in cAMP accumulation acs.org

Beta-Arrestin Recruitment and Receptor Internalization Dynamics

GPCR signaling is also regulated by β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate their own signaling cascades. The degree to which an agonist recruits β-arrestin relative to its G-protein activation is a measure of its signaling bias. nih.gov

β-Arrestin-1 and β-Arrestin-2 Pathways

Signaling studies have revealed that some small-molecule GLP-1 receptor agonists exhibit a bias toward Gαs activation over β-arrestin recruitment. mdpi.comnih.gov For instance, the dual GIP/GLP-1 receptor agonist Tirzepatide shows a preference for cAMP generation over β-arrestin recruitment at the GLP-1 receptor. wikipedia.org This biased agonism is a significant area of research, as it is hypothesized that reduced β-arrestin engagement may lead to fewer gastrointestinal side effects. mdpi.com While specific data on β-arrestin-1 versus β-arrestin-2 recruitment by this compound is not available, its nature as a small-molecule agonist suggests it may share this Gs-biased profile. mdpi.com

Implications of Receptor Endocytosis for Cellular Response

The recruitment of β-arrestin typically leads to the phosphorylation of the receptor and its subsequent internalization or endocytosis. mdpi.com This process removes the receptor from the cell surface, leading to desensitization of the cell to further stimulation. However, it can also lead to signaling from intracellular compartments. A reduced propensity for β-arrestin recruitment would likely result in less receptor internalization, potentially leading to a more sustained signaling response from the cell surface. This characteristic is a key feature of Gs-biased GLP-1 receptor agonists. mdpi.com

Interaction with Other Incretin (B1656795) Receptors (if applicable to "Agonist 14")

"Peptide 14" is a prime example of a compound designed to interact with more than one incretin-related receptor.

"Peptide 14" is a unimolecular polypharmacological agent, specifically a dual agonist for the GLP-1 and glucagon (B607659) receptors. frontiersin.orgnih.gov This approach is based on the rationale that combining the actions of multiple hormones involved in metabolic control can lead to synergistic or enhanced therapeutic outcomes. d-nb.info The design of such co-agonists is a delicate balancing act. For instance, a balanced GLP-1R/GCGR co-agonist is predicted to enhance glycemic control and promote healthy fat mass loss, while a more glucagon-potent agonist might enhance weight loss through increased energy expenditure but could carry risks such as loss of lean mass and increased glucose production. frontiersin.org

"Peptide 14" was specifically developed as a balanced co-agonist. frontiersin.org In vitro studies demonstrated its activity at both the human GLP-1 receptor and the glucagon receptor. frontiersin.org The engineering of the C-terminal portion of exendin-4 (B13836491) with glucagon sequences was a key strategy in achieving this dual activity. frontiersin.org This approach has led to the development of other dual agonists, with some being advanced into clinical trials, such as SAR425899, which has a similar receptor potency profile to "Peptide 14". frontiersin.org

The following table summarizes the in vitro potency of "Peptide 14" at the human GLP-1 and glucagon receptors as measured by cAMP response.

ReceptorPotency of "Peptide 14" (relative to native peptide)
Human GLP-1 Receptor (hGLP-1R)Approximately 10-fold less potent
Human Glucagon Receptor (hGCGR)Approximately equivalent potency
Data sourced from Evers and colleagues' research on exendin-based dual agonists. frontiersin.org

This balanced co-agonism is thought to be crucial for its therapeutic effects. The activation of the GLP-1 receptor contributes to improved glycemic control and appetite suppression, while the activation of the glucagon receptor is believed to increase energy expenditure. frontiersin.orgnih.gov This dual mechanism of action resulted in significant weight loss in preclinical models. frontiersin.org

Preclinical Pharmacological Characterization

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Preclinical studies have provided initial insights into the pharmacokinetic properties of GLP-1 Receptor Agonist 14, suggesting a favorable profile for oral administration.

In a study involving Sprague-Dawley rats, this compound demonstrated high oral bioavailability. medchemexpress.com Following oral administration, the compound reached a maximum serum concentration (Cmax) of 1700 ng/mL and an area under the curve (AUC) of 10193 ng·h/mL. medchemexpress.com Notably, the oral bioavailability (F) was calculated to be 90%, indicating efficient absorption from the gastrointestinal tract. medchemexpress.com

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rats

Parameter Value Species
Cmax 1700 ng/mL Sprague-Dawley Rat
AUC 10193 ng·h/mL Sprague-Dawley Rat
Bioavailability (F) 90% Sprague-Dawley Rat

Data sourced from MedchemExpress. medchemexpress.com

A significant advantage of small-molecule GLP-1 RAs like Compound 14 is their inherent resistance to degradation by dipeptidyl peptidase-4 (DPP-4). The native GLP-1 hormone has a very short half-life in circulation (1-2 minutes) primarily due to rapid inactivation by the DPP-4 enzyme. glpbio.compatsnap.com Peptide-based GLP-1 RAs are specifically engineered with amino acid substitutions to resist DPP-4 cleavage, thereby extending their duration of action. google.com

As this compound is a non-peptide small molecule, its chemical structure is not a substrate for DPP-4. immunomart.comgoogle.com This circumvents the primary metabolic pathway that inactivates native GLP-1, contributing to its metabolic stability and suitability for oral delivery without the need for modifications to prevent enzymatic cleavage by DPP-4. google.com

The distribution of GLP-1 RAs to various tissues is key to their diverse pharmacological effects, which extend beyond pancreatic glucose control to include actions on the central nervous system (CNS), cardiovascular system, and kidneys. GLP-1 receptors are known to be distributed in the brain, particularly in regions like the hypothalamus and hippocampus.

Some peptide-based GLP-1 RAs, such as liraglutide (B1674861) and semaglutide (B3030467), have been shown to cross the blood-brain barrier (BBB) and exert central effects. However, specific data regarding the tissue distribution and CNS penetration of this compound are not available in the public domain. As a small molecule, its ability to penetrate the BBB would be governed by its physicochemical properties like molecular size, lipophilicity, and interaction with efflux transporters, which may differ significantly from large peptide agonists.

Receptor Affinity and Potency in Cell-Based Assays

This compound has been identified as a potent activator of the human GLP-1 receptor in in-vitro functional assays.

Cell-based assays measuring the agonistic activity of the compound on the human GLP-1 receptor have determined its half-maximal effective concentration (EC50) to be in the range of 0-20 nM. medchemexpress.com This level of potency indicates a strong ability to activate the receptor and stimulate downstream signaling pathways, such as cyclic AMP (cAMP) production, which is a hallmark of GLP-1 receptor activation.

The potency of this compound can be contextualized by comparing it to native GLP-1 and other agonists. Native GLP-1 typically exhibits high potency, with EC50 values in the low picomolar to nanomolar range, depending on the assay system.

Table 2: Comparative Potency of GLP-1 Receptor Agonists

Compound Type Potency (EC50)
This compound Small Molecule 0-20 nM medchemexpress.com
Native GLP-1(7-36) Endogenous Peptide ~8 pM - 1.0 nM
Exenatide (B527673) Peptide Agonist ~6.3 pM
Liraglutide Peptide Agonist ~0.06 nM
Orforglipron (LY3502970) Small Molecule Agonist ~25.6 nM (human, low receptor density)

Note: Potency values can vary significantly based on assay conditions.

As shown in the table, the potency of this compound is within the range of other known agonists, including other small-molecule compounds developed for oral administration.

The determination of agonist potency in cell-based assays is highly sensitive to the specific conditions and system used. immunomart.com Factors such as the cell line (e.g., CHO, HEK293), the level of receptor expression, and the specific signaling pathway measured (e.g., cAMP accumulation) can significantly influence the resulting EC50 values. immunomart.com For instance, agonist potency often appears higher in cell lines with overexpressed receptors due to the presence of "receptor reserve". Furthermore, the presence of serum albumin in the assay medium can affect the potency of compounds that bind to albumin, a strategy used to extend the half-life of some long-acting agonists. Therefore, direct comparison of potency values across different studies requires careful consideration of the methodologies employed.

Receptor Selectivity Profile

The therapeutic efficacy and safety of a GLP-1 RA are critically dependent on its selectivity for the GLP-1 receptor over other related class B G protein-coupled receptors, such as the glucagon (B607659) (GCG) receptor and the glucose-dependent insulinotropic polypeptide (GIP) receptor. Cross-reactivity with the glucagon receptor, for example, could lead to opposing effects on blood glucose.

Specific data on the selectivity of this compound against the GIP and glucagon receptors are not available in the reviewed literature. However, one available data point indicates a degree of selectivity against an unrelated transporter. In an in-vitro assay using HEK293 cells, the compound inhibited the organic anion-transporting polypeptide 1B1 (OATP1B1) with a half-maximal inhibitory concentration (IC50) greater than 1 µM. medchemexpress.com Given its potent EC50 of 0-20 nM for the GLP-1 receptor, this suggests a selectivity window of at least 50-fold over this particular off-target. Further studies are required to fully characterize its selectivity profile against closely related hormone receptors.

Specificity for GLP-1R over Related Family B GPCRs (e.g., Secretin Receptor)

A critical aspect of the preclinical pharmacological characterization of any GLP-1 receptor (GLP-1R) agonist is its specificity for the target receptor. High specificity ensures that the therapeutic effects are mediated through the intended pathway, minimizing off-target effects that could arise from the activation of other related receptors. The GLP-1R belongs to the Class B family of G protein-coupled receptors (GPCRs), which also includes receptors for other peptide hormones such as glucagon (GCGR), glucose-dependent insulinotropic polypeptide (GIPR), and secretin (SCTR). nih.govgubra.dk These receptors share a degree of sequence and structural homology, making receptor specificity a key determinant of a drug candidate's pharmacological profile. nih.govmdpi.com

The development of highly selective GLP-1R agonists has been a significant goal in drug discovery. For instance, the small-molecule agonist LY3502970 was found to be highly potent and selective for the GLP-1R over other class B GPCRs. pnas.org This selectivity is crucial as inadvertent activation of other receptors could lead to undesired physiological responses. For example, activation of the GCGR can lead to increased glucose production, counteracting the desired glucose-lowering effect of GLP-1R activation. frontiersin.org Similarly, while dual agonism of GLP-1R and GIPR is being explored for enhanced therapeutic benefit in some cases, for a selective GLP-1R agonist, activity at the GIPR is considered an off-target effect. dovepress.comresearchgate.net

Research has also focused on engineering GLP-1R agonists with improved selectivity by modifying the peptide backbone. In one approach, the secretin peptide, which is not known to aggregate like GLP-1, was used as a scaffold to develop selective GLP-1R agonists. gubra.dk Through systematic mutations and machine-learning-guided analysis, specific amino acid substitutions were identified that could abolish SCTR potency while maintaining or even enhancing GLP-1R potency. acs.org For example, substitutions at positions 10, 14, and 19 of the secretin backbone were found to decrease SCTR potency with a negligible effect on GLP-1R potency. gubra.dk

The following tables present data on the selectivity of representative GLP-1R agonists for the GLP-1R over other Family B GPCRs.

Table 1: In Vitro Potency (EC50) of a Novel GLP-1R Agonist (GUB021794) at GLP-1R and SCTR

Receptor EC50 (pM)
GLP-1R 15
SCTR >10000

Data derived from a study on machine-learning-guided peptide drug discovery, where GUB021794 was developed from a secretin backbone to be a selective GLP-1R agonist. gubra.dk

Table 2: Selectivity Profile of the Small-Molecule GLP-1R Agonist LY3502970

Receptor Agonist Activity (EC50, nM)
Human GLP-1R 29
Human GIPR >10,000
Human GCGR >10,000

This table illustrates the high selectivity of LY3502970 for the human GLP-1R over the closely related GIP and glucagon receptors. pnas.org

Table 3: Impact of Amino Acid Substitutions on Receptor Potency

Position Substitution Effect on GLP-1R Potency Effect on SCTR Potency
10 I or V Negligible Reduced
14 F, Y, or L Negligible Reduced
18 A, Aib, L Considerably Improved Marginally Affected
22 F, W, or Y Considerably Improved Marginally Affected

This table summarizes findings from a study aimed at enhancing GLP-1R selectivity by modifying the secretin backbone. gubra.dk Amino acid substitutions at specific positions were shown to differentially affect potency at the GLP-1 and secretin receptors.

Synthesis and Medicinal Chemistry Approaches

Synthetic Pathways and Methodologies

The creation of long-acting GLP-1 receptor agonists relies on advanced chemical synthesis techniques that enable the precise construction of complex peptide molecules and their subsequent modification.

Solid-Phase Peptide Synthesis (SPPS) is the foundational technology for producing GLP-1 receptor agonists. nih.gov This method involves building the peptide chain sequentially while one end is anchored to an insoluble polymer resin support. princeton.edu The process uses a repeating cycle of deprotection and coupling of amino acid building blocks. princeton.edu The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed, and the synthesis can be automated using microwave-assisted instruments to improve efficiency and yield. nih.govbiorxiv.org

For complex peptides, a hybrid approach combining SPPS and liquid-phase peptide synthesis (LPPS) may be used. In this strategy, shorter peptide fragments are first synthesized with high purity using SPPS, cleaved from the resin, and then joined together in solution (a process called fragment condensation) to form the full-length peptide. princeton.edugyrosproteintechnologies.com This hybrid method can reduce the accumulation of impurities that often occurs during the synthesis of very long peptides. gyrosproteintechnologies.com

To accelerate the discovery and optimization of novel GLP-1 receptor agonists, researchers employ parallel synthesis and high-throughput screening (HTS) platforms. endocrine-abstracts.org These systems allow for the simultaneous synthesis of hundreds or even thousands of distinct peptide variants in microplate formats. gubra.dk This rapid generation of peptide libraries enables a systematic exploration of the effects of different amino acid substitutions on key properties like receptor potency, selectivity, and physicochemical stability. endocrine-abstracts.orggubra.dk

These high-throughput platforms are often integrated with machine learning algorithms. endocrine-abstracts.orggubra.dk By analyzing the large datasets generated from screening these peptide libraries, quantitative structure-activity relationship (QSAR) models can be developed. gubra.dk These models help identify which amino acid positions and substitutions are critical for improving desired characteristics, thereby guiding the rational design of next-generation agonists with optimized properties. endocrine-abstracts.orggubra.dk For instance, such a platform was used to screen 2,688 peptides to develop novel GLP-1 receptor agonists from a secretin peptide backbone. endocrine-abstracts.orggubra.dk

Platform FeatureDescriptionResearch ApplicationSource
Peptide Synthesis Solid-phase peptide synthesis (SPPS) in a plate format.Generation of large, diverse peptide libraries. gubra.dk
Screening Assays High-throughput functional assays for receptor potency and physicochemical properties (e.g., solubility, fibrillation).Systematic screening of thousands of peptide variants for desired characteristics. endocrine-abstracts.orggubra.dk
Data Analysis Machine learning (e.g., random forest models) to build QSAR models.Identification of key amino acid substitutions that determine peptide properties and guide rational design. endocrine-abstracts.orggubra.dk
Optimization Iterative cycles of design, synthesis, and screening.Simultaneous optimization of multiple parameters like potency, selectivity, and stability. endocrine-abstracts.org

Linker chemistry is a critical component in the design of long-acting GLP-1 receptor agonists, particularly for attaching pharmacokinetic modifiers like fatty acids. pnas.org The linker connects the modifying group to a specific amino acid (commonly lysine) in the peptide sequence. pnas.org Its structure can significantly influence the final properties of the drug.

For example, in the development of liraglutide (B1674861), a gamma-glutamic acid (γ-Glu) linker was used to attach a C16 fatty acid to lysine (B10760008) at position 26. nih.gov In the case of semaglutide (B3030467), a more complex hydrophilic linker was employed to connect a C18 fatty diacid to lysine-26. pnas.org The design of these linkers is crucial for ensuring that the fatty acid modification does not significantly impair the peptide's ability to bind to and activate the GLP-1 receptor. acs.org Research has also explored dual-purpose linkers that can simultaneously stabilize the peptide's helical structure and provide a point of attachment for an imaging agent. uwo.ca

Strategies for Enhancing In Vivo Stability and Half-Life

The primary goal of modifying the native GLP-1 peptide is to extend its circulating half-life from minutes to hours or even days. This is achieved through two main strategies: preventing enzymatic degradation and reducing renal clearance.

Acylation, or the attachment of a fatty acid chain (lipidation), is a highly successful strategy for prolonging the half-life of GLP-1 receptor agonists. acs.orgnih.gov This modification enables the peptide to reversibly bind to serum albumin, the most abundant protein in the blood, which has a half-life of approximately 19 days. acs.org

This albumin binding has two key benefits:

Protection from Degradation: The large size of the albumin-peptide complex sterically hinders the approach of degrading enzymes like DPP-4. nih.gov

Reduced Renal Clearance: The complex is too large to be efficiently filtered out by the kidneys, significantly slowing its elimination from the bloodstream. nih.govresearchgate.net

The length of the fatty acid chain and the structure of the linker are fine-tuned to achieve an optimal balance between strong albumin binding (for a long half-life) and maintaining high receptor potency. acs.org This strategy is the basis for the once-daily administration of liraglutide and the once-weekly administration of semaglutide. pnas.org

GLP-1 AgonistModification StrategyKey FeaturesSource
Liraglutide Acylation with a C16 fatty acid via a glutamate (B1630785) linker at Lys26.Promotes albumin binding, extending plasma half-life to 11-13 hours. pnas.orgnih.govresearchgate.net
Semaglutide Acylation with a C18 fatty diacid via a hydrophilic linker at Lys26; Aib substitution at position 8.Stronger albumin binding and resistance to DPP-4 cleavage, extending half-life to ~7 days. pnas.orgresearchgate.net
Tirzepatide Dual GIP/GLP-1 receptor agonist with a C20 fatty diacid moiety.Long-acting profile suitable for once-weekly administration. acs.orgpnas.org

The primary site of GLP-1 degradation is the cleavage between Alanine (B10760859) at position 8 and Glutamate at position 9 by the enzyme DPP-4. nih.govacs.org To block this action, a common strategy is to replace the natural L-Alanine at position 8 with a non-canonical amino acid. pnas.org

A widely used substitute is α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid. nih.govacs.org The presence of Aib at position 8 makes the peptide bond resistant to cleavage by DPP-4, thereby preventing this major route of inactivation. pnas.orgacs.org This substitution is a key feature in several long-acting agonists, including semaglutide. pnas.org In addition to Aib, other substitutions, such as replacing the natural L-amino acid with its D-amino acid counterpart or using aza-amino acids (where the α-carbon is replaced by a nitrogen atom), have also been explored to confer resistance to proteolytic degradation. biorxiv.orgnih.govresearchgate.net

Albumin Binding Optimization for Systemic Protraction

A critical strategy to extend the half-life of GLP-1 receptor agonists is to facilitate their reversible binding to serum albumin, a natural carrier protein in the bloodstream. frontiersin.orgacs.org This approach protects the agonist from rapid degradation and renal clearance. frontiersin.org Medicinal chemists have explored various methods to optimize this interaction, often by conjugating fatty acids or albumin-binding domains to the peptide structure. frontiersin.orgresearchgate.net

One explored strategy involves the site-specific attachment of a half-life extender (HLE), such as a C18 diacid (C18DA) linked via a mini-polyethylene glycol (OEG) spacer, to the peptide. acs.orggubra.dk In studies on secretin-derived GLP-1 receptor agonists, position 14 was identified as a suitable site for such lipidation. acs.orggubra.dk A library of compounds was synthesized with this HLE at position 14 to systematically evaluate its impact. acs.orggubra.dk The attachment of HLEs at position 14 was found to have a positive effect on GLP-1 receptor potency and could also induce selectivity for the GLP-1 receptor. gubra.dk

Another approach involves conjugating the GLP-1 analogue to an albumin-binding domain (ABD). nih.govplos.org For instance, an exenatide (B527673) analog with a leucine (B10760876) substitution at position 14, named [Leu¹⁴]exenatide-ABD, was developed. plos.org This molecule incorporates an ABD scaffold, which confers a high binding affinity to albumin. plos.org This strategy resulted in a significantly extended circulating half-life compared to the unconjugated peptide. plos.org Similarly, a series of fusion peptides, designated PES, were designed where a mutated GLP-1(7-37) was fused to an albumin-binding tag. In this series, the compound PES14 demonstrated favorable albumin binding affinity and in vitro plasma stability. rsc.org

The table below summarizes different approaches for albumin binding optimization involving position 14.

Compound/StrategyModification at/related to Position 14PurposeOutcomeCitation
Secretin-based AgonistsLipidation at position 14 with C18DA-gGlu-2xOEGHalf-life extensionPositive effect on GLP-1R potency and induced selectivity. acs.orggubra.dk
[Leu¹⁴]exenatide-ABDLeucine at position 14, conjugated to an Albumin Binding Domain (ABD)Half-life extensionPicomolar binding to albumin and extended circulating half-life. plos.org
PES14Fusion peptide with mutated GLP-1 and an albumin-binding tagHalf-life extensionShowed better albumin binding affinity and plasma stability compared to other analogs in the series. rsc.org

Structure-Activity Relationship (SAR) Studies Guiding Rational Design

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of novel GLP-1 receptor agonists. pnas.org These studies systematically alter the chemical structure of a lead compound and evaluate the resulting changes in biological activity, providing critical insights for optimizing potency, selectivity, and physicochemical properties.

In the context of developing selective GLP-1 receptor agonists from a secretin peptide backbone, SAR studies highlighted the importance of several amino acid positions, including position 14. acs.org The introduction of specific amino acid residues at these key positions was found to modulate the agonist's activity at the GLP-1 and secretin receptors. acs.org

Positional Scanning and Mutagenesis for Enhanced Potency and Selectivity

A deep mutational scan (DMS) was performed on a dual GLP-1R/SCTR (secretin receptor) agonist, where all natural amino acids (except cysteine and methionine) were introduced at all sequence positions. acs.org This comprehensive analysis identified position 14 as being critical for enhancing GLP-1 receptor selectivity. acs.org Specifically, substituting the original residue at position 14 with Phenylalanine (F), Tyrosine (Y), or Leucine (L) was shown to decrease secretin receptor (SCTR) potency with a negligible effect on GLP-1 receptor potency, thus improving the selectivity profile. acs.org

Further studies involving a "lipidation scan" confirmed that attaching HLEs at position 14 not only extended half-life but also induced GLP-1R selectivity, consistent with the findings from the deep mutational scan. gubra.dk This indicates that modifications at this position can simultaneously address multiple therapeutic objectives.

The following table details the effects of specific mutations at position 14 on receptor selectivity.

Original BackbonePositionSubstitutionEffect on GLP-1R PotencyEffect on SCTR PotencyOverall EffectCitation
Secretin-derived dual agonist14F, Y, or LNegligibleDecreasedImproved GLP-1R Selectivity acs.org
Secretin-derived dual agonist14Attachment of HLEPositiveNot specified, but selectivity inducedHalf-life extension and GLP-1R Selectivity gubra.dk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical and machine learning methods to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for understanding the key molecular features that drive the desired biological response. nih.govmdpi.com

In the development of novel GLP-1 receptor agonists from a secretin backbone, machine learning-enabled QSAR approaches were instrumental. nih.govendocrine-abstracts.org A platform called "streaMLine" was developed to design, synthesize, screen, and analyze large peptide libraries, generating the substantial datasets required for robust QSAR modeling. nih.govendocrine-abstracts.org A total of 2,688 peptides were synthesized and screened to build these models. gubra.dkendocrine-abstracts.org

The QSAR models, often based on random forest algorithms, were trained on the relationship between the peptide sequences and various assay endpoints, including receptor potency and selectivity. acs.org These models used SHAP (SHapley Additive exPlanations) values to quantify the contribution of each amino acid substitution to the observed activity. acs.orggubra.dk The analysis revealed that substitutions at position 14, among others, had negative SHAP values for SCTR potency, identifying this position as critical for abolishing SCTR activity and thereby enhancing GLP-1R selectivity. acs.org This data-driven approach allows for the efficient design of peptides with optimized properties. nih.gov

In Vitro and Ex Vivo Research Methodologies

Cell-Based Functional Assays

Cell-based functional assays are critical for determining how a GLP-1 receptor agonist activates the GLP-1 receptor (GLP-1R) and triggers downstream cellular responses. These assays typically use engineered cell lines that stably or transiently express the human GLP-1R. nih.gov

The primary signaling pathway for the GLP-1R involves the activation of Gαs, a stimulatory G protein, which in turn stimulates adenylyl cyclase to increase intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). acs.orginnoprot.com cAMP accumulation assays are therefore a cornerstone for measuring the potency and efficacy of GLP-1R agonists. google.com

In these assays, cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells expressing the GLP-1R are treated with varying concentrations of the agonist. nih.govacs.org The resulting change in intracellular cAMP levels is then quantified. google.com This allows for the generation of dose-response curves from which key pharmacological parameters, like the half-maximal effective concentration (EC50), can be calculated. nih.gov The EC50 value represents the concentration of the agonist required to elicit 50% of the maximal response, with lower values indicating higher potency. GLP-1 receptor agonist 14 has been identified as a potent agonist, demonstrating an EC50 value between 0 and 20 nM in a human GLP-1R activation assay. medchemexpress.com

Table 1: Comparative Potency of GLP-1 Receptor Agonists in cAMP Assays

Agonist Cell Line Reported EC50 Citation
This compound Human GLP-1R expressing cells 0-20 nM medchemexpress.com
Tirzepatide HEK293 (low-density hGLP-1R) ~18-fold lower potency than GLP-1 jci.org
Semaglutide (B3030467) CHO (hGLP-1R) 6.2 pM frontiersin.org
GLP-1 (7-36) HEK293 (low-density hGLP-1R) ~700 pM affinity jci.org

| Danuglipron | CHO (hGLP-1R) | Assessed for activity | acs.org |

Note: EC50 values can vary significantly between studies due to different assay conditions and cell lines used. nih.govfrontiersin.org

Upon agonist binding, G protein-coupled receptors (GPCRs) like the GLP-1R are often internalized from the cell surface into endosomes. This process, which can lead to receptor desensitization or endosomal signaling, is a key aspect of an agonist's functional profile. researchgate.netmdpi.com Receptor internalization can be monitored using several techniques, including confocal microscopy of fluorescently-tagged receptors and ELISA-based methods that quantify cell surface receptor expression. acs.orgmdpi.com

A critical protein involved in the internalization and signaling of many GPCRs is β-arrestin. nih.gov Agonist-induced recruitment of β-arrestin to the GLP-1R can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation. jci.orgacs.org Some agonists exhibit "biased agonism," where they preferentially activate the G-protein/cAMP pathway over β-arrestin recruitment. nih.govpnas.org This biased activity is thought to be therapeutically advantageous, potentially enhancing desired metabolic effects. nih.govpnas.org Agonists with reduced β-arrestin recruitment may show less receptor internalization compared to balanced agonists. jci.orgnih.gov For instance, tirzepatide has been shown to be a weak recruiter of β-arrestin at the GLP-1R and induces less receptor internalization compared to GLP-1. jci.org Similarly, the novel agonist GL0034 displays a bias in favor of cAMP signaling over β-arrestin-2 recruitment and receptor endocytosis when compared to semaglutide. researchgate.netnih.gov

Table 2: Functional Characteristics of GLP-1R Agonists in Internalization and β-Arrestin Recruitment

Agonist Assay Method Key Finding Citation
Tirzepatide Enzyme Fragment Complementation Low efficacy (<10% Emax) for β-arrestin2 recruitment at GLP-1R. jci.org
Tirzepatide SNAP-tagged GLP-1R Weaker ability to drive GLP-1R internalization compared with GLP-1. jci.org
GL0034 HEK293 & INS-1832/3 cells Bias in favour of cAMP over GLP-1R endocytosis and β-arrestin-2 recruitment. nih.gov

| MAR709 | hGLP-1R-Rluc8+ HEK293T cells | Strikingly decreased receptor internalization (51% Emax) compared to GLP-1. | nih.gov |

In addition to cAMP signaling, GLP-1R activation can also lead to the mobilization of intracellular calcium ([Ca2+]i). upstatemedicine.compnas.org This is considered an important downstream signaling event, particularly in pancreatic β-cells, where it contributes to insulin (B600854) secretion. researchgate.net Studies have shown that GLP-1 can trigger increases in both cytosolic and mitochondrial Ca2+ concentrations. upstatemedicine.com The mobilization of intracellular calcium can be measured in real-time using fluorescent Ca2+ indicators in GLP-1R-expressing cells. researchgate.net Research has also indicated that the structural integrity of the GLP-1R dimer is crucial for this response, as disrupting the receptor's dimerization interface leads to a significant loss of intracellular calcium mobilization by peptide agonists. pnas.org Furthermore, genetic variations in the GLP-1R gene have been linked to altered intracellular calcium mobilization following stimulation with GLP-1. tandfonline.com

The cellular signaling initiated by GLP-1R agonists ultimately leads to changes in gene expression and protein function within target cells. For example, in pancreatic α-cells, GLP-1R agonists can induce the expression of GLP-1, a process mediated by the signaling protein 14-3-3-zeta. nih.gov In hepatocytes, GLP-1 and its analogs have been found to increase the mRNA expression of the ABCA1 transporter, which plays a role in cholesterol efflux. e-dmj.org Furthermore, chronic treatment with the GLP-1R agonist liraglutide (B1674861) in a preclinical mouse model of lipodystrophy led to a reduction in markers associated with liver fibrosis. elsevierpure.com These studies demonstrate the broader impact of GLP-1R activation on cellular protein networks and gene regulation.

Ligand Binding Assays

Ligand binding assays are used to directly measure the interaction between an agonist and its receptor. These assays are fundamental for determining the binding affinity of a compound, which is a measure of how tightly it binds to the receptor.

A classic and widely used method for determining binding affinity is the radioligand competition binding assay. pnas.orgnih.gov In this technique, membranes prepared from cells expressing the GLP-1R are incubated with a constant concentration of a radiolabeled ligand (e.g., 125I-GLP-1) and increasing concentrations of an unlabeled competitor ligand (the agonist being tested). pnas.orgbioscientifica.com The unlabeled agonist competes with the radiolabeled ligand for binding to the receptor. By measuring the displacement of the radioligand, a competition curve can be generated, from which the inhibitory concentration (IC50) or the equilibrium dissociation constant (Kd) can be calculated. nih.gov These values provide a quantitative measure of the agonist's binding affinity for the GLP-1R. nih.gov Studies have shown that tirzepatide has a 5-fold lower binding affinity for the GLP-1R compared to native GLP-1, while the novel agonist GL0034 exhibits an increased binding affinity compared to semaglutide. jci.orgnih.gov

Table 3: Binding Affinity of Select Agonists at the GLP-1 Receptor

Agonist Assay Description Finding Citation
Tirzepatide Radioligand competition binding 5-fold lower affinity for GLP-1R compared to native GLP-1. jci.org
GL0034 Kinetic binding parameters Increased binding affinity compared to semaglutide. nih.gov
GLP-1 Radioligand binding Affinity (Kd) of ~700 pM in HEK293 cells. jci.org

| Exendin-4 (B13836491) | Radioligand binding | Binds with 1-3 nM affinity to isolated GLP-1R N-terminal domain. | nih.gov |

Mechanistic Investigations in Isolated Primary Cells

Insulin Secretion from Pancreatic Islets

The insulinotropic action of GLP-1 receptor agonists is fundamentally dependent on glucose concentrations, a characteristic that has been extensively verified through in vitro and in vivo studies. nih.gov GLP-1 receptor agonists show little to no effect on insulin secretion in the absence of elevated glucose. nih.gov This glucose-dependent activity is a key therapeutic advantage, as it minimizes the risk of hypoglycemia. nih.govwikipedia.org

In vitro experiments using isolated pancreatic islets have been instrumental in elucidating the mechanisms underlying this effect. Studies on rat insulinoma cell lines demonstrated that while GLP-1 alone at a concentration of 10 nM induced a modest 1.5- to 2.5-fold increase in insulin secretion without glucose, the presence of 10 mM glucose amplified this effect to an approximately six-fold induction over baseline. nih.gov This highlights the synergistic relationship between GLP-1 receptor activation and glucose metabolism in stimulating insulin release.

The binding of a GLP-1 receptor agonist to its G-protein-coupled receptor (GPCR) on pancreatic β-cells initiates a signaling cascade that is primarily mediated by the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). wikipedia.orgelsevier.esnih.gov This rise in cAMP activates downstream effectors, including protein kinase A (PKA) and cAMP-regulated guanine (B1146940) nucleotide exchange factors (Epac), which in turn modulate ion channel activity and elevate cytosolic Ca2+ levels, ultimately enhancing the exocytosis of insulin-containing granules. wikipedia.orgelsevier.es

Research on isolated human islets has further refined our understanding. Treatment of human islets with the GLP-1 receptor agonist liraglutide was shown to increase the expression of prohormone convertase 1/3 (PCSK1), which is involved in the processing of proglucagon to active GLP-1. jci.orgnih.gov This suggests a positive feedback loop where GLP-1 receptor activation can enhance the local production of active GLP-1 within the islet, further potentiating insulin secretion. jci.orgnih.gov Furthermore, studies with the dual GIP/GLP-1 receptor agonist tirzepatide in a human pancreatic β-cell line demonstrated a synergistic or additive activation of cAMP signaling compared to either GLP-1 or GIP alone. frontiersin.org

The following table summarizes the glucose-dependent insulin secretion in response to a GLP-1 receptor agonist in an in vitro setting.

Glucose ConcentrationGLP-1 Agonist ConcentrationFold Increase in Insulin Secretion (vs. Control)
0 mM10 nM1.5 - 2.5
10 mM0 nM1.5 - 2.5
10 mM10 nM~6.0

Cellular Proliferation and Apoptosis Modulation

GLP-1 receptor agonists have been shown to act as growth factors for pancreatic β-cells, promoting their proliferation and survival, which is a critical aspect in the context of type 2 diabetes where β-cell mass is often reduced. elsevier.esoup.com These effects are mediated through the activation of several intracellular signaling pathways.

In vitro studies have demonstrated that GLP-1 receptor activation enhances β-cell proliferation. elsevier.es The mechanisms involve the stimulation of pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which influences the activity of transcription factors like pancreatic and duodenal homeobox 1 (PDX1) and Forkhead box O1 (FoxO1). nih.gov GLP-1 has been observed to inhibit FoxO1 activity, thereby promoting β-cell proliferation. nih.gov It also enhances the expression and activity of PDX1, a key transcription factor for β-cell development and function. elsevier.esnih.gov

Beyond proliferation, GLP-1 receptor agonists exert potent anti-apoptotic effects on β-cells. oup.com This has been demonstrated in freshly isolated human islets where GLP-1 receptor activation protects against apoptosis induced by various stressors like cytokines. oup.com The anti-apoptotic signaling of GLP-1 is mediated through multiple pathways, including the activation of PKA and the PI3K/Akt pathway. oup.comnih.gov Activation of the PI3K/Akt pathway has been shown to be crucial for the anti-apoptotic effect of GLP-1. oup.com Furthermore, GLP-1 can inhibit the activity of caspase-3, a key enzyme in the apoptotic cascade. nih.gov

The table below outlines the key signaling pathways involved in the proliferative and anti-apoptotic effects of GLP-1 receptor agonists on pancreatic β-cells.

Cellular EffectKey Signaling Pathways ActivatedKey Transcription Factors/Proteins Modulated
Proliferation PI3K/Akt, Protein Kinase CζPDX1 (enhanced), FoxO1 (inhibited)
Anti-apoptosis PI3K/Akt, PKACaspase-3 (inhibited), Akt, CREB

Biochemical Assays for Stability and Degradation

The therapeutic utility of peptide-based drugs like GLP-1 receptor agonists is often limited by their susceptibility to enzymatic degradation in vivo. A primary enzyme responsible for the rapid inactivation of native GLP-1 is dipeptidyl peptidase-4 (DPP-4), which cleaves the N-terminal amino acids, resulting in a very short plasma half-life of approximately 2 minutes. wikipedia.org Consequently, a significant focus of in vitro research has been the development and characterization of degradation-resistant GLP-1 analogues.

Biochemical assays are crucial for assessing the stability of these modified peptides. A common method involves incubating the peptide in human serum or plasma and monitoring its degradation over time using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC/MS). lcms.czbakerlab.org These assays allow for the determination of the peptide's half-life and the identification of cleavage sites. plos.org

For instance, in a human serum stability assay, native GLP-1 exhibited a half-life of about 3.5 hours. bakerlab.org In contrast, a modified analogue, G1, which incorporated a substitution at the DPP-4 cleavage site, showed a significantly improved half-life of approximately 40 hours. bakerlab.org Another analogue, G2, demonstrated even greater stability, comparable to that of Semaglutide, with almost no degradation observed after 48 hours. bakerlab.org

Forced degradation studies are also employed to understand the chemical stability of GLP-1 receptor agonists under various stress conditions, such as exposure to oxidizing agents (e.g., hydrogen peroxide) or changes in pH. lcms.cz These studies help to identify potential degradation products and assess the intrinsic stability of the molecule. lcms.cz LC/MS is a powerful tool in this context, enabling the identification and characterization of impurities and degradation products that may arise during manufacturing, storage, or administration. lcms.cz

The following table provides a comparative overview of the stability of different GLP-1 receptor agonists in a human serum assay.

CompoundKey ModificationsHalf-life in Human Serum
Native GLP-1None~3.5 hours
GLP-1 Analogue (G1)Aib substitution at Ala8~40 hours
SemaglutideAib at Ala8, lipid modification>48 hours
GLP-1 Analogue (G2)Lipid modification>48 hours

Animal Model Investigations

Model Selection and Validation for GLP-1RA Research

The investigation of glucagon-like peptide-1 receptor agonists (GLP-1RAs) heavily relies on animal models to elucidate their physiological mechanisms and therapeutic potential before clinical application in humans. The selection of an appropriate animal model is a critical step that influences the translatability of preclinical findings.

Rodent Models (e.g., Mice, Rats)

Rodent models, particularly mice and rats, are the most extensively used systems in GLP-1RA research due to their genetic tractability, relatively short life cycle, and well-characterized physiology. nih.govekb.eg These models have been instrumental in studying the effects of GLP-1RAs on metabolic regulation, neuroprotection, and cardiovascular function. nih.govekb.eg

Diet-induced obesity (DIO) mice, for instance, are created by feeding them a high-fat diet for an extended period, leading to symptoms like obesity and hyperlipidemia, which mimic aspects of human metabolic syndrome. cyagen.com Another common model is the leptin receptor-deficient db/db mouse, which represents a more advanced stage of type 2 diabetes. mdpi.com Studies using these models have demonstrated that GLP-1RAs can improve glycemic control, reduce hepatic lipid accumulation, and in some cases, promote weight loss. mdpi.com For example, research in DIO mice and non-human primates has shown that GLP-1 based therapies significantly reduce blood glucose and body weight, primarily by increasing lipid and carbohydrate oxidation and energy consumption. bioscientifica.com

Furthermore, rodent models have been crucial in dissecting the central nervous system (CNS) effects of GLP-1RAs. It has been established that central administration of GLP-1 in rodents potently reduces food intake. researchgate.net Studies involving intracerebroventricular (ICV) injections of GLP-1RAs in rodents have consistently shown a reduction in food intake and body weight. diabetesjournals.org These models have also been pivotal in identifying the specific brain regions, such as the hypothalamus and brainstem, that mediate the anorectic effects of GLP-1RAs. diabetesjournals.orgnih.gov

The following table summarizes key rodent models used in GLP-1RA research and their primary applications:

Rodent ModelKey CharacteristicsPrimary Research Applications
Diet-Induced Obesity (DIO) Mice/Rats Developed by prolonged high-fat diet feeding, exhibiting obesity, insulin (B600854) resistance, and hyperlipidemia. cyagen.comStudying the effects of GLP-1RAs on weight management, glucose metabolism, and fatty liver disease. cyagen.commdpi.com
db/db Mice Genetically deficient in the leptin receptor, leading to severe obesity, hyperglycemia, and insulin resistance. mdpi.comInvestigating GLP-1RA efficacy in advanced type 2 diabetes and its complications. mdpi.com
Zucker Diabetic Fatty (ZDF) Rats Exhibit obesity, hyperlipidemia, and progressive hyperglycemia leading to insulin dependence.Evaluating long-term effects of GLP-1RAs on glycemic control and beta-cell function.
MPTP-induced Parkinson's Disease Mice Neurotoxin-induced model that mimics the dopaminergic neurodegeneration seen in Parkinson's disease. frontiersin.orgAssessing the neuroprotective and anti-inflammatory effects of GLP-1RAs. nih.govfrontiersin.org

Considerations for Humanized GLP-1R Models

While standard rodent models have provided invaluable insights, inherent differences exist between the rodent and human GLP-1 receptor (GLP-1R). To enhance the predictive value of preclinical studies, humanized GLP-1R mouse models have been developed. plos.orgnih.govnih.gov These models express the human GLP-1R, allowing for a more accurate assessment of the efficacy and binding characteristics of novel GLP-1RAs intended for human use. plos.orgnih.govnih.govgenoway.com

One such model involves knocking in the human GLP-1R gene at the murine Glp-1r locus. plos.orgnih.gov Studies with these mice have shown that they exhibit physiological responses to GLP-1R agonists, such as exendin-4 (B13836491), that are comparable to wild-type mice, validating their use for in vivo testing. plos.orgnih.govnih.gov Furthermore, these models can be engineered to include features like flanking LoxP sites, enabling tissue-specific deletion of the receptor, and C-terminal FLAG epitopes for affinity purification of the receptor and its interacting partners. plos.orgnih.govnih.gov This allows for more detailed investigations into the tissue-specific actions of GLP-1RAs.

The development of these sophisticated models addresses the limitations of earlier approaches where some human-specific GLP-1RAs showed unexpected ineffectiveness in standard mouse models, likely due to differences in receptor binding or function. genoway.com Humanized models are particularly crucial for testing novel therapeutic agents that may have different affinities for the human versus the rodent receptor. plos.orgnih.govnih.gov

Preclinical Efficacy Studies Focused on Mechanistic Outcomes

Preclinical studies in animal models are essential for understanding the fundamental mechanisms through which GLP-1RAs exert their therapeutic effects. These investigations focus on how these compounds modulate metabolic pathways and influence the central nervous system to regulate energy balance.

Metabolic Regulation in Animal Models

GLP-1RAs have profound effects on various aspects of metabolism, which have been extensively studied in animal models of metabolic disease. cyagen.commdpi.comnih.govjci.org These studies have been crucial in demonstrating the multifaceted actions of GLP-1RAs beyond their initial characterization as incretin (B1656795) mimetics.

A primary mechanism of action for GLP-1RAs is the regulation of blood glucose levels. plos.orgnih.govmdpi.com Animal models have been instrumental in demonstrating that GLP-1RAs enhance glucose-dependent insulin secretion from pancreatic beta-cells. plos.orgmdpi.com In isolated islets from humanized GLP-1R mice, for example, GLP-1R agonists potentiated insulin secretion in the presence of high glucose. plos.org This glucose-dependency is a key feature, as it reduces the risk of hypoglycemia.

The table below summarizes key findings from animal studies on the effects of GLP-1RAs on glucose homeostasis:

MechanismAnimal ModelKey Findings
Glucose-Dependent Insulin Secretion Humanized GLP-1R Mice, db/db MiceGLP-1RAs potentiate insulin secretion from pancreatic islets in a glucose-dependent manner. bioscientifica.complos.org
Glucagon (B607659) Suppression Wild-type and Diabetic Rodent ModelsAdministration of GLP-1RAs leads to a reduction in glucagon secretion, contributing to lower hepatic glucose production.
Improved Beta-Cell Function Diabetic Rhesus MonkeysLong-acting GLP-1RAs like supaglutide have been shown to enhance beta-cell function. bioscientifica.com

The central nervous system plays a critical role in the regulation of energy balance, and GLP-1RAs have been shown to act on key brain regions to modulate feeding behavior. plos.orgnih.govmdpi.commdpi.com Animal models have been essential in identifying the neural circuits involved in these effects.

Studies in rodents have demonstrated that direct administration of GLP-1RAs into the brain, particularly the hypothalamus and hindbrain, leads to a significant reduction in food intake and subsequent body weight loss. researchgate.netdiabetesjournals.org The hypothalamus, a key region for regulating energy homeostasis, and the brainstem are major targets for the anorectic effects of GLP-1RAs. diabetesjournals.org

Research using fluorescently labeled GLP-1RAs, such as semaglutide (B3030467), has allowed for the visualization of their distribution in the rodent brain. nih.gov These studies revealed that semaglutide directly accesses the brainstem, septal nucleus, and hypothalamus. nih.gov It interacts with the brain through circumventricular organs and other sites adjacent to the ventricles. nih.gov Furthermore, GLP-1RAs induce c-Fos activation, a marker of neuronal activity, in several brain areas, including those that are not directly targeted by the agonist, suggesting a broader network effect. nih.gov This indicates that GLP-1RAs influence a distributed network of neural pathways involved in the control of food intake and reward. nih.gov

The following table details research findings on the CNS-mediated effects of GLP-1RAs on energy balance in animal models:

CNS EffectAnimal ModelResearch Finding
Reduced Food Intake Rodents (Rats, Mice)Intracerebroventricular (ICV) injection of GLP-1RAs consistently suppresses food intake. diabetesjournals.org
Body Weight Reduction Diet-Induced Obese (DIO) MiceChronic administration of GLP-1RAs leads to sustained weight loss. bioscientifica.com
Modulation of Food Preference RodentsSemaglutide has been shown to modulate food preference in animal studies. nih.gov
Activation of Key Brain Regions RatsSemaglutide induces c-Fos activation in appetite-regulating brain areas like the area postrema and nucleus of the solitary tract. nih.gov
Lipid Metabolism Regulation and Hepatic Steatosis Mitigation

GLP-1 receptor agonists have demonstrated significant effects on lipid and lipoprotein metabolism, contributing to the mitigation of hepatic steatosis. bohrium.commdpi.com These agonists can signal both centrally and peripherally to decrease the secretion of lipoproteins after meals and during fasting. bohrium.com In animal models, treatment with GLP-1 receptor agonists has been shown to suppress the accumulation of triglycerides in the liver. bohrium.com The mechanisms behind these effects are multifaceted, involving a reduction in adipose tissue inflammation, an increase in adiponectin secretion, and the promotion of fatty acid autophagy. mdpi.commdpi.com

Table 1: Effects of GLP-1 Receptor Agonists on Lipid Metabolism and Hepatic Steatosis in Animal Models
Animal ModelGLP-1 RA InvestigatedKey FindingsReference
ob/ob miceExendin-4Improved hepatic steatosis by modulating lipid metabolism and hepatic insulin signaling. nih.gov
Diet-induced obese miceNot specifiedReduced hepatic steatosis. nih.gov
Rats on high-fat dietExenatide (B527673)Improved fatty acid β-oxidation and insulin sensitivity in the liver. nih.gov
MASH Murine ModelsNot specifiedReduced liver enzymes and oxidative stress, improving liver histology. wjgnet.com
Diet-induced obese (DIO) miceDual GLP-1R/GCGR agonistsImproved lipid metabolism and hepatic steatosis. gubra.dk

Neuroprotective Effects and CNS Engagement

GLP-1 receptor agonists exhibit a range of neuroprotective properties, which are increasingly being investigated for their potential in treating neurodegenerative disorders. nih.govbmj.com These agonists have been shown to possess anti-inflammatory, anti-apoptotic, and antioxidant effects within the central nervous system (CNS). mdpi.com

GLP-1 receptors are expressed in various brain regions, including the hippocampus, which is critical for learning and memory. mdpi.com Activation of these receptors can lead to neurite outgrowth, protection against glutamate-induced excitotoxicity, and stimulation of tyrosine hydroxylase synthesis, which enhances dopaminergic neurotransmission. mdpi.com Furthermore, GLP-1 and its analogs can induce differentiation and neurite outgrowth in neuronal cell lines. mdpi.com

The ability of GLP-1 receptor agonists to cross the blood-brain barrier (BBB) is a critical factor for their direct effects on the CNS. nih.govspringermedizin.de Preclinical studies have provided evidence that several GLP-1 receptor agonists, including liraglutide (B1674861), semaglutide, and exenatide, can penetrate the BBB. nih.govspringermedizin.de The mechanisms of penetration are thought to involve passive diffusion and potentially receptor-mediated transport, though this can vary between different agonists. springermedizin.deoup.com

For example, studies in mice have shown a rapid influx of a stable analog of GLP-1, [Ser8]GLP-1, into the brain following intravenous injection. springermedizin.deresearchgate.net This influx was not inhibited by a GLP-1 receptor antagonist, suggesting that the GLP-1 receptor is not directly involved in its rapid entry into the brain. researchgate.net Other research indicates that liraglutide and exendin-4 can penetrate the BBB in rats, potentially via passive diffusion. oup.com The ability of these agonists to access the brain allows them to directly activate GLP-1 receptors in CNS nuclei that are crucial for regulating energy balance and other neurological functions. oup.com

In animal models of neurodegenerative diseases like Alzheimer's disease (AD), GLP-1 receptor agonists have demonstrated the ability to improve cognitive function. mdpi.comumw.edu.pl For instance, in a mouse model of AD, treatment with liraglutide was shown to prevent the decline in memory. umw.edu.pl GLP-1 receptor knockout mice exhibit learning deficits, which can be rescued by reintroducing the Glp-1r gene into the hippocampus, highlighting the importance of this receptor in cognitive processes. mdpi.com

Treatment with GLP-1 receptor agonists in various AD animal models has been associated with the restoration of cognitive functions, particularly spatial memory. mdpi.com These agonists have been shown to ameliorate the formation and deposition of amyloid-β plaques and neurofibrillary tangles, which are pathological hallmarks of AD. mdpi.com

GLP-1 receptor agonists have been shown to exert potent anti-inflammatory effects within the CNS. nih.gov In animal models of AD, treatment with agonists like liraglutide, exenatide, and lixisenatide (B344497) has been found to reduce neuroinflammation, which in turn improves cognitive dysfunction. frontiersin.org This is associated with a lower proportion of reactive microglia and astrocytes, leading to better preservation of neurons. mdpi.com

Furthermore, these agonists play a role in enhancing synaptic plasticity. frontiersin.org For example, GLP-1 receptor analogues have been reported to enhance synaptic plasticity in the hippocampus. frontiersin.org In APP/PS1 mice, a model for AD, liraglutide was able to prevent the loss of synapses and the deterioration of synaptic plasticity in the hippocampus. frontiersin.org These findings suggest that by modulating neuroinflammation and improving synaptic function, GLP-1 receptor agonists can offer significant neuroprotection.

Table 2: Neuroprotective Effects of GLP-1 Receptor Agonists in Animal Models
Animal ModelGLP-1 RA InvestigatedKey FindingsReference
RodentsNot specifiedImproved learning and memory upon GLP-1R activation in the hippocampus. mdpi.com
Alzheimer's Disease ModelsExenatide, Liraglutide, LixisenatideAmeliorated amyloid-β plaque and neurofibrillary tangle formation. mdpi.com
Alzheimer's Disease ModelsSemaglutide, DulaglutideRestoration of cognitive functions, particularly spatial memory. mdpi.com
APP/PS1 miceLiraglutideReduced chronic inflammation in the cortex and prevented memory impairment. frontiersin.org
Rat ventriclesNot specifiedReduced nerve cell damage from neurotoxic stimulation. umw.edu.pl

Non-Metabolic Organ System Research (e.g., Renal, Cardiovascular, Dermatologic)

The therapeutic reach of GLP-1 receptor agonists extends to non-metabolic organ systems, with significant research focusing on their renal and cardiovascular benefits. mdpi.comnih.gov

Experimental studies in rodent models of diabetic kidney disease have demonstrated the glucose-independent, renoprotective actions of GLP-1 receptor agonists. mdpi.com These agonists have been shown to have favorable effects on many risk factors for the retardation of chronic kidney disease (CKD), including lowering blood pressure and promoting weight loss. mdpi.com In humans, GLP-1 receptor mRNA has been identified in the proximal tubules and preglomerular vascular smooth muscle cells. mdpi.com

A meta-analysis of several large-scale clinical trials revealed that GLP-1 receptor agonists significantly reduce the risk of kidney failure and the worsening of kidney function. georgeinstitute.orgracgp.org.au Compared to a placebo, these agonists lowered the risk of kidney failure by 16% and the deterioration of kidney function by 22%. georgeinstitute.orgracgp.org.au The combined risk reduction for kidney failure, worsening kidney function, and death from kidney disease was 19%. georgeinstitute.orgracgp.org.au These findings highlight the potential of GLP-1 receptor agonists as a key kidney-protective therapy. georgeinstitute.org

Cardiac Function and Myocardial Performance

Studies in obese Ossabaw swine with myocardial infarction showed that treatment with the GLP-1 receptor agonist liraglutide improved cardiac contractile function and enhanced diastolic relaxation during dobutamine-induced stress. nih.gov Furthermore, liraglutide treatment augmented cardiac efficiency, suggesting an ability to attenuate maladaptive sympathetic signaling associated with obesity and myocardial infarction. nih.gov In murine models of myocardial infarction, liraglutide pretreatment led to markedly higher survival rates, reduced cardiac rupture, and decreased infarct size. diabetesjournals.org This was accompanied by improved cardiac output and the modulation of key cardioprotective genes within the heart muscle. diabetesjournals.org

The beneficial effects are not limited to a single agonist. In a large animal model of chronic coronary artery disease, the GLP-1 receptor agonist semaglutide was found to improve myocardial perfusion. ahajournals.org Mechanistically, this improvement was linked to the upregulation of activated AMPK, activated AKT, and endothelial nitric oxide synthase (eNOS), which collectively enhance vasodilatory efficacy. ahajournals.org General animal studies have corroborated these findings, showing that GLP-1 receptor agonists can enhance myocardial glucose utilization, reduce the accumulation of lactate (B86563) in the heart muscle, and protect against ischemia-reperfusion injury. bjcardio.co.uk They also appear to play a role in preventing adverse post-infarction cardiac remodeling by influencing the extracellular matrix and regulating cardiac calcium metabolism. nih.gov

Table 1: Effects of GLP-1 Receptor Agonists on Cardiac Function in Animal Models

Compound Animal Model Key Findings Reference
Liraglutide Obese Swine (Myocardial Infarction) Improved diastolic relaxation and cardiac efficiency; enhanced contractility. nih.gov
Liraglutide Mice (Myocardial Infarction) Increased survival; reduced infarct size and cardiac rupture; improved cardiac output. diabetesjournals.org
Semaglutide Swine (Coronary Artery Disease) Improved myocardial perfusion; increased expression of activated AMPK, AKT, and eNOS. ahajournals.org
Exendin-4 Rats (Myocardial Infarction) Inhibited ventricular dilation, myocardial fibrosis, and hypertrophy. nih.gov
General GLP-1 Dogs Increased myocardial glucose uptake. nih.gov
Dermatologic Cellular Processes (e.g., Keratinocyte Proliferation, Wound Healing)

GLP-1 receptor agonists have been shown to positively influence skin health, particularly by accelerating wound healing processes in animal models. These effects appear to be independent of the agonists' glucose-lowering properties. nih.gov

In diabetic rat models, treatment with GLP-1 receptor agonists resulted in accelerated wound closure. karger.com This was attributed to several underlying mechanisms, including a reduction in pro-inflammatory markers like interleukin-6, an increase in circulating endothelial progenitor cells, enhanced capillary formation, and the upregulation of crucial growth factors such as Vascular Endothelial Growth Factor (VEGF) and transforming growth factor-β. karger.com Studies focusing on keratinocytes, the primary cells in the epidermis, reveal that GLP-1 receptor activation enhances their migration through the PI3K/Akt signaling pathway, a critical step in re-epithelialization. nih.govkarger.com

The application of topical liraglutide to punch excisions in mice also demonstrated significantly accelerated wound closure compared to controls. nih.gov Similarly, a long-acting GLP-1 receptor agonist, polyethylene (B3416737) glycol loxenatide (PEG-loxe), was found to speed up wound healing in diabetic mice by improving the function of endothelial progenitor cells. mdpi.com These findings collectively suggest that GLP-1 receptor agonists promote tissue repair and regeneration by stimulating angiogenesis, increasing the availability of progenitor cells, and promoting keratinocyte migration. nih.govkarger.comresearchgate.net

Table 2: Effects of GLP-1 Receptor Agonists on Wound Healing in Animal Models

Compound Animal Model Key Findings Reference
Liraglutide, Exendin-4 Diabetic Rats Accelerated wound closure; reduced IL-6; increased endothelial progenitor cells; upregulated VEGF. karger.com
Liraglutide Mice Accelerated wound closure with topical application; increased keratinocyte migration via PI3K/Akt pathway. nih.gov
PEG-loxe Diabetic Mice Accelerated wound healing; improved endothelial progenitor cell function. mdpi.com
Exendin-4 Diabetic Rats Reduced superoxide (B77818) anions; decreased inflammatory cell infiltration; induced angiogenesis via VEGF and HIF1α. researchgate.net
Immune Cell Modulation (e.g., Anti-inflammatory Effects)

A substantial body of evidence from animal studies indicates that GLP-1 receptor agonists possess potent immunomodulatory and anti-inflammatory properties across a range of disease models. nih.govfrontiersin.org These effects are mediated through direct and indirect actions on various immune cells and signaling pathways.

GLP-1 receptor agonists also modulate the adaptive immune system. They have been found to enhance the function of regulatory T-cells (Tregs), which play a critical role in suppressing excessive immune responses. nih.govfrontiersin.org Conversely, they can reduce the activity of pro-inflammatory T-cell subsets. glucagon.com Interestingly, research suggests that the central nervous system is a key mediator of these systemic anti-inflammatory effects. The activation of GLP-1 receptors in the brain has been shown to be required for inhibiting systemic inflammation induced by Toll-like receptor (TLR) agonists. glucagon.com

Table 3: Anti-inflammatory Effects of GLP-1 Receptor Agonists in Animal Models

Compound/Class Animal Model/System Key Anti-inflammatory Effects Reference
Exenatide, Lixisenatide Macrophage cultures, Animal models Promoted M2 macrophage polarization. nih.gov
Liraglutide Mouse models of neuroinflammation Reduced pro-inflammatory cytokines (IL-6, IL-1β). nih.gov
Liraglutide apoE-/- Mice (Atherosclerosis) Reduced atherosclerosis; increased anti-inflammatory IL-10 secretion from human macrophages. frontiersin.org
Exendin-4 Rat models of diabetes Reduced expression of pro-inflammatory genes in the renal cortex. glucagon.com
GLP-1R Agonists Mouse models of systemic inflammation Attenuated plasma TNF-α induction by TLR agonists via CNS GLP-1R signaling. glucagon.com
GLP-1R Agonists Mouse models of kidney disease Reduced macrophage infiltration and transcription of TNF-α in the kidneys. mdpi.com

Emerging Research Frontiers and Methodological Innovations

High-Throughput Screening and Machine Learning in Peptide and Non-Peptide Design

The discovery of novel GLP-1 receptor agonists has been revolutionized by the integration of high-throughput screening (HTS) and machine learning (ML). nih.gov Developing small-molecule agonists for Class B G protein-coupled receptors (GPCRs) like the GLP-1R has been historically challenging due to the difficulty of mimicking complex peptide-receptor interactions. nih.govnih.gov

Modern drug discovery platforms employ HTS to screen vast libraries, sometimes containing hundreds of thousands of compounds, against cells engineered to express the target receptor. nih.gov These screens often use functional assays that measure downstream signaling events, such as cyclic adenosine (B11128) monophosphate (cAMP) production or intracellular calcium mobilization, to identify initial "hits". nih.govnih.gov For instance, the discovery of some of the first non-peptide agonists, such as the cyclobutane (B1203170) derivative Boc5, originated from HTS campaigns that screened tens of thousands of compounds. nih.gov

Once initial hits are identified, machine learning models are deployed to accelerate the lead optimization process. These models can analyze the structure-activity relationships (SAR) from the initial screen to predict the properties of new, unsynthesized molecules. This data-driven approach allows researchers to virtually explore chemical space more efficiently, prioritizing the synthesis of compounds with the highest probability of improved potency and better drug-like properties. oaepublish.com This synergy of HTS and computational modeling has been instrumental in identifying and refining potent, orally bioavailable, non-peptide GLP-1R agonists. nih.govacs.org

Table 1: HTS and ML in GLP-1R Agonist Discovery
Technology Application & Examples
High-Throughput Screening (HTS) Screening of large compound libraries (e.g., >175,000 compounds) to identify initial non-peptide agonists and positive allosteric modulators (PAMs). nih.gov Utilizes functional assays like cAMP and Ca²+ screens. nih.govnih.gov
Machine Learning (ML) / Computational Chemistry Used for lead optimization by analyzing structure-activity relationships (SAR) to predict the potency and properties of novel chemical structures, guiding synthesis efforts. oaepublish.com
Resulting Compounds Identification of novel chemical scaffolds, including quinoxalines, cyclobutanes (e.g., Boc5), and fluoropyrimidines (e.g., Danuglipron), as GLP-1R agonists. nih.govacs.org

Cryo-Electron Microscopy (Cryo-EM) for Receptor-Ligand Complex Characterization

Recent breakthroughs in cryo-electron microscopy (Cryo-EM) have provided unprecedented, high-resolution insights into how both peptide and non-peptide agonists bind to and activate the GLP-1 receptor. pnas.org These structural studies are fundamental to understanding the mechanism of action for compounds like GLP-1 receptor agonist 14 and guide the design of improved therapeutics. researchgate.net

Cryo-EM structures of the GLP-1R in complex with small-molecule agonists such as Orforglipron (LY3502970) and Boc5 have revealed a binding mode that is fundamentally different from that of endogenous peptides. pnas.orgpnas.org While peptides engage with both the extracellular domain (ECD) and the transmembrane domain (TMD) of the receptor, non-peptide agonists bind deep within a pocket in the TMD. nih.govmdpi.com This "non-canonical orthosteric binding mode" allows these small molecules to activate the receptor from within its core. mdpi.com

These structural snapshots have illuminated key molecular interactions. For example, the structure of the receptor bound to LY3502970 showed interactions with residues in transmembrane helices 1, 2, 3, and 7, but not 4, 5, or 6. pnas.org Furthermore, these studies have explained the species selectivity of some small molecules, highlighting the crucial role of a single amino acid, Tryptophan-33 (Trp33), in the human GLP-1R ECD, which is necessary for the binding of certain non-peptide agonists but is absent in the rodent receptor. nih.govnih.gov This detailed structural information provides a rational framework for designing next-generation agonists with specific signaling profiles.

Table 2: Cryo-EM Insights into Small-Molecule Agonist Binding to GLP-1R
Compound Key Structural Findings
Orforglipron (LY3502970) Binds to a unique pocket in the upper helical bundle, interacting with the ECD and TMs 1, 2, 3, and 7. pnas.org Binding is dependent on the primate-specific Trp33 residue in the ECD. nih.govpnas.org
Boc5 & WB4-24 Structures reveal a binding pocket located deeper in the transmembrane domain compared to peptide agonists, helping to explain their peptidomimetic activity. pnas.org
RGT1383 This full agonist binds in a tightly packed orthosteric pocket within the TMD, with the receptor's ECD playing a crucial role in stabilizing the interaction. nih.gov
Danuglipron (PF-06882961) Cryo-EM structure revealed a unique binding mode that requires the primate-specific Trp33 residue, explaining its lack of activity in rodents. nih.gov

Advanced Imaging Techniques for Target Engagement and Distribution

To understand how a drug candidate behaves in a living system, advanced imaging techniques like Positron Emission Tomography (PET) are being employed to visualize receptor distribution and confirm target engagement. nih.govnih.gov These methods are critical for the clinical development of GLP-1R agonists, providing non-invasive confirmation that the drug reaches and interacts with its intended target tissues.

The most common approach involves using a PET radioligand, which is a molecule that binds to the target receptor and is labeled with a short-lived radioactive isotope. snmjournals.org For the GLP-1R, many studies have successfully used tracers derived from the peptide exendin-4 (B13836491), such as 68Ga-NODAGA-exendin-4. nih.gov PET scans with this tracer have been used to map the location and density of GLP-1 receptors in human organs, including the pancreas and brain, and to assess the effects of bariatric surgery on receptor expression. nih.govsnmjournals.org

While most published work has focused on peptide-based tracers, the methodology is being adapted for long-circulating biologics and small molecules. acs.org For long-acting agonists, radionuclides with longer half-lives, such as Zirconium-89 (89Zr), are being explored to better match the pharmacokinetic profile of the drug. nih.govacs.org Comparing PET imaging data with more traditional methods like quantitative whole-body autoradiography (QWBA) in preclinical models helps validate the imaging results and provides a comprehensive picture of a drug's biodistribution. acs.org These techniques are invaluable for confirming that orally administered compounds like this compound achieve sufficient concentration and occupancy at key target sites like the pancreas.

Table 3: Advanced Imaging for GLP-1R Characterization
Technique Tracer/Method
Positron Emission Tomography (PET) 68Ga-NODAGA-exendin-4
PET with Long-Lived Radionuclides Zirconium-89 (89Zr) labeled agonists
Quantitative Whole-Body Autoradiography (QWBA) Tritiated (3H) tracers

Development of Novel Non-Peptide Agonists

A major frontier in GLP-1R therapeutics is the development of small-molecule, non-peptide agonists that can be administered orally. mdpi.com This approach aims to overcome the need for injections associated with peptide-based drugs, which could significantly improve patient convenience. nih.gov this compound (ECC5004) is a prominent example of this innovative class of compounds. caymanchem.commedchemexpress.com

The creation of these oral agents has been a significant scientific challenge, as small molecules must replicate the complex activation mechanism of the much larger endogenous GLP-1 peptide. nih.gov Initial discoveries of non-peptide agonists like Boc5 showed promise but had poor drug-like properties. mdpi.com However, persistent efforts using advanced screening and design strategies have led to the development of potent and selective clinical candidates. oaepublish.commdpi.com

Compounds such as Orforglipron (LY3502970) and Danuglipron (PF-06882961) represent major milestones, demonstrating robust efficacy in clinical trials. oaepublish.commdpi.com this compound (ECC5004) is another potent agonist, reported to activate the human GLP-1R with an EC₅₀ value in the nanomolar range (less than 20 nM). caymanchem.com These non-peptidic agents typically work by binding to a non-canonical site within the receptor's transmembrane domain, leading to selective, G-protein-biased signaling that may offer a distinct therapeutic profile. mdpi.com The progress in this area holds the potential to usher in a new era of oral therapies for metabolic diseases.

Table 4: Profile of Novel Non-Peptide GLP-1R Agonists
Compound Name (Synonym) Reported Activity / Key Feature
This compound (ECC5004) Potent agonist of human GLP-1R with an EC₅₀ value of < 20 nM. caymanchem.commedchemexpress.com A non-peptide, small-molecule structure intended for oral administration. chemsrc.commdpi.com
Orforglipron (LY3502970) Orally active, non-peptide agonist that has advanced to Phase 3 clinical trials, showing significant reductions in HbA1c and body weight. mdpi.com
Danuglipron (PF-06882961) An orally bioavailable, small-molecule agonist identified through HTS. nih.govacs.org Showed robust preclinical efficacy, though development was later discontinued. mdpi.com
Boc5 One of the first reported non-peptide, cyclobutane-based GLP-1R agonists identified via HTS. nih.gov Its discovery was crucial for proving the feasibility of small-molecule activation.

Conclusion and Future Perspectives

Summary of Key Research Findings for GLP-1 Receptor Agonist 14

Currently, detailed, peer-reviewed research findings on this compound are not extensively available in the public domain. The existing information is primarily derived from patent literature and commercial suppliers, which designates it as a compound for research purposes.

What is known is that this compound, also identified as compound 73, is a potent agonist for the glucagon-like peptide-1 (GLP-1) receptor. medchemexpress.comimmunomart.com It demonstrates significant in vitro activity, with an EC50 value in the range of 0-20 nM against the human GLP-1 receptor. medchemexpress.com

Initial preclinical pharmacokinetic data in Sprague-Dawley rats have shown promising characteristics. The compound is reported to have a maximum serum concentration (Cmax) of 1700 ng/mL, an area under the curve (AUC) of 10193 ng·h/mL, and a bioavailability (F) of 90%. medchemexpress.com These preliminary findings suggest a favorable absorption and exposure profile in this animal model, which is a critical step in the early-phase evaluation of any new chemical entity.

Interactive Data Table: Preclinical Pharmacokinetic Profile of this compound in Sprague-Dawley Rats

Parameter Value Unit
Cmax 1700 ng/mL
AUC 10193 ng·h/mL
Bioavailability (F) 90 %

Unanswered Research Questions and Knowledge Gaps

The limited availability of public research on this compound leaves a multitude of unanswered questions. A significant knowledge gap exists regarding its comprehensive pharmacological profile. Key questions that remain to be addressed include:

Mechanism of Action: While it is known to be a GLP-1 receptor agonist, the specific binding kinetics, downstream signaling pathways, and potential for biased agonism are yet to be elucidated.

Efficacy in Disease Models: There is a lack of published data on the efficacy of this compound in various animal models of diabetes, obesity, and other metabolic disorders.

Long-term Effects: The long-term consequences of continuous exposure to this agonist, including its effects on receptor desensitization and potential off-target effects, are unknown.

Comparative Efficacy: How this compound compares to existing, well-established GLP-1 receptor agonists such as semaglutide (B3030467), liraglutide (B1674861), or exenatide (B527673) in terms of potency, efficacy, and duration of action is a critical unanswered question. ajmc.comresearchgate.netnih.gov

Directions for Future Preclinical Investigations

To address the current knowledge gaps, a structured and comprehensive preclinical investigation of this compound is warranted. Future research should prioritize the following areas:

In-depth In Vitro Characterization: Detailed studies are needed to fully characterize its interaction with the GLP-1 receptor, including binding affinity, dissociation rates, and the specific intracellular signaling cascades it activates.

Pharmacodynamic Studies: Rigorous studies in relevant animal models are essential to determine its dose-response relationship for glycemic control, weight reduction, and other relevant metabolic parameters.

Head-to-Head Comparator Studies: To understand its potential clinical utility, it is crucial to conduct preclinical studies that directly compare the efficacy and safety profile of this compound with other approved GLP-1 receptor agonists.

Exploration of Pleiotropic Effects: Given that GLP-1 receptor agonists are known to have effects beyond glycemic control, future investigations should explore the potential impact of this specific agonist on cardiovascular, renal, and central nervous system functions. ajmc.comasco.org

Potential Contribution of this compound to GLP-1RA Research and Development Landscape

While still in the early stages of investigation, this compound has the potential to contribute to the ever-expanding landscape of GLP-1 receptor agonist research and development. Its unique chemical structure, as a tetrahydropyrazolo-pyrazinyl-dihydroimidazolone or tetrahydropyrazolo-pyridinyl-dihydroimidazolone compound, may offer a novel scaffold for the design of future agonists with improved properties. immunomart.com

Should further research demonstrate a superior or differentiated profile—for instance, enhanced oral bioavailability, a more favorable side-effect profile, or greater efficacy in specific patient populations—this compound could represent a significant advancement in the field. Even if it does not proceed to clinical development, the study of its structure-activity relationship and pharmacological properties can provide valuable insights for the design of next-generation GLP-1 receptor agonists.

Q & A

Q. What experimental methodologies are recommended to evaluate the binding kinetics and downstream signaling of GLP-1 receptor agonist 14 in vitro?

To assess binding affinity, use radioligand displacement assays with competitive ligands (e.g., 125I^{125}\text{I}-GLP-1) on cell membranes expressing human GLP-1 receptors. For functional efficacy, measure cAMP accumulation via ELISA or FRET-based biosensors in transfected HEK-293 cells. Dose-response curves should be generated to determine EC50_{50} values . Structural insights from cryo-EM studies (e.g., peptide-receptor conformational dynamics) can further inform mechanistic hypotheses .

Q. How should researchers design preclinical studies to assess the metabolic stability of this compound?

Conduct plasma stability assays using mass spectrometry to quantify degradation rates in human or rodent plasma. Evaluate resistance to dipeptidyl peptidase-4 (DPP-4) by incubating the agonist with recombinant DPP-4 and measuring intact peptide levels over time. Pharmacokinetic studies in rodents should include subcutaneous administration followed by serial blood sampling to calculate half-life and bioavailability .

Q. What in vivo models are appropriate for testing the glucose-lowering effects of this compound?

Use genetically obese diabetic models such as db/db mice or Zucker diabetic fatty (ZDF) rats. Measure fasting blood glucose, oral glucose tolerance, and insulin sensitivity over 4–8 weeks. Pair with hyperglycemic clamps to quantify glucose-dependent insulin secretion. Include control groups treated with native GLP-1 or established agonists (e.g., exenatide) for comparative efficacy .

Advanced Research Questions

Q. How can contradictory findings in meta-analyses of GLP-1 receptor agonists’ cardiovascular outcomes be systematically addressed?

Apply the Cochrane Risk of Bias Tool to assess study quality. Perform subgroup analyses stratified by trial duration, patient demographics (e.g., baseline HbA1c, CVD history), and agonist half-life. Use random-effects models to account for heterogeneity and sensitivity analyses to exclude high-risk studies. Contradictions in cardiovascular mortality data may arise from differences in follow-up periods or endpoint definitions, requiring standardized adjudication protocols .

Q. What considerations are critical for designing chronic toxicity studies of long-acting GLP-1 receptor agonists like agonist 14?

Use Sprague-Dawley rats dosed subcutaneously for ≥52 weeks. Monitor thyroid C-cell hyperplasia via immunohistochemistry (calcitonin/Ki-67 co-staining) and plasma calcitonin levels. Implement staggered histopathology sampling (e.g., 100 µm interval sections) to detect focal lesions. Adjust study duration based on interim survival analyses, as premature termination due to control group mortality may necessitate FDA consultation .

Q. How can structural biology approaches optimize the pharmacokinetic profile of this compound?

Employ cryo-EM to resolve agonist-bound GLP-1R conformations and identify residues critical for receptor activation. Molecular dynamics simulations can predict stabilization of α-helical structures in the peptide N-terminus, enhancing receptor binding. Site-specific PEGylation or Fc fusion (as in dulaglutide) can prolong half-life by reducing renal clearance .

Q. What pharmacogenomic strategies predict interindividual variability in responses to this compound?

Conduct genome-wide association studies (GWAS) in cohorts undergoing frequently sampled intravenous glucose tolerance tests (FSIGT) before and after treatment. Prioritize variants in genes related to insulin secretion (e.g., TCF7L2, KCNJ11) or GLP-1R signaling pathways. Validate candidate SNPs using CRISPR-edited cell lines to establish causal links .

Methodological Notes

  • Data Contradiction Resolution : Use mixed-effects meta-regression to adjust for confounders like concomitant medications (e.g., insulin) or comorbidities (e.g., CKD) .
  • Histopathology Standards : Follow OECD guidelines for thyroid C-cell evaluation, including quantitative morphometry and blinded slide review .
  • Omics Integration : Combine transcriptomic profiling of pancreatic islets with proteomic analysis of serum to identify biomarkers of therapeutic response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.